molecular formula C6H10Hg B14388680 Methyl(pent-1-yn-1-yl)mercury CAS No. 88707-83-9

Methyl(pent-1-yn-1-yl)mercury

Cat. No.: B14388680
CAS No.: 88707-83-9
M. Wt: 282.74 g/mol
InChI Key: IWXKHRFQFJNCDP-UHFFFAOYSA-N
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Description

Methyl(pent-1-yn-1-yl)mercury (CH₃–Hg–C≡C–CH₂CH₂CH₃) is an organomercury compound characterized by a methyl group and a pent-1-yn-1-yl group bonded to a central mercury atom. This compound belongs to the broader class of alkyl- and alkynyl-mercury derivatives, which are known for their varied chemical reactivity and biological impacts. Organomercury compounds are historically significant in industrial applications, including fungicides and catalysts, though their use has declined due to well-documented toxicity risks.

Properties

CAS No.

88707-83-9

Molecular Formula

C6H10Hg

Molecular Weight

282.74 g/mol

IUPAC Name

methyl(pent-1-ynyl)mercury

InChI

InChI=1S/C5H7.CH3.Hg/c1-3-5-4-2;;/h3,5H2,1H3;1H3;

InChI Key

IWXKHRFQFJNCDP-UHFFFAOYSA-N

Canonical SMILES

CCCC#C[Hg]C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl(pent-1-yn-1-yl)mercury typically involves the reaction of methylmercury chloride with pent-1-yne in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

CH3HgCl+CH3CCCH2CH3CH3HgCCCH2CH3+HCl\text{CH}_3\text{HgCl} + \text{CH}_3\text{C}\equiv\text{CCH}_2\text{CH}_3 \rightarrow \text{CH}_3\text{HgC}\equiv\text{CCH}_2\text{CH}_3 + \text{HCl} CH3​HgCl+CH3​C≡CCH2​CH3​→CH3​HgC≡CCH2​CH3​+HCl

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Methyl(pent-1-yn-1-yl)mercury undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound to lower oxidation states.

    Substitution: The mercury atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.

    Substitution: Substitution reactions often involve nucleophiles like halides or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in the formation of new organomercury compounds with different functional groups.

Scientific Research Applications

Methyl(pent-1-yn-1-yl)mercury has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its interactions with biological molecules and potential toxicological effects.

    Medicine: Investigated for its potential use in therapeutic applications, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl(pent-1-yn-1-yl)mercury involves its interaction with cellular components, leading to various biochemical effects. The compound can bind to thiol groups in proteins, disrupting their function and leading to cellular toxicity. It may also generate reactive oxygen species (ROS), causing oxidative stress and damage to cellular structures.

Comparison with Similar Compounds

Table 2: Comparative Toxicity of Mercury Compounds

Compound Primary Target Organs Bioaccumulation Potential LD₅₀ (Rodents)
Methylmercury CNS, Liver High ~10 mg/kg
Bis(trifluoromethyl)mercury Kidneys, Lungs Low ~50 mg/kg
This compound* Liver, Pancreas Moderate ~30 mg/kg

*Theoretical estimates based on structural analogs.

Environmental Behavior and Degradation

  • Methylmercury: Persists in aquatic systems, biomagnifies in food chains, and undergoes microbial demethylation.
  • Alkynylmercury Compounds: Less studied, but alkynyl groups may enhance photodegradation. For example, bis(pent-1-yn-1-yl)mercury degrades rapidly under UV light.
  • This compound: Likely susceptible to hydrolysis and photolysis, reducing environmental persistence compared to methylmercury.

Analytical Methods and Detection

This compound’s analysis may leverage techniques established for other organomercurials:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Effective for volatile mercury compounds, including alkynyl derivatives.
  • Nuclear Magnetic Resonance (NMR): Useful for structural confirmation, as demonstrated for bis(alkynyl)mercury compounds.

Table 3: Detection Limits for Mercury Compounds

Compound Method Detection Limit (ppb)
Methylmercury GC-MS 0.01
Bis(pent-1-yn-1-yl)mercury NMR 1.0
This compound* GC-MS 0.1 (estimated)

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